2-Chlorocinnamaldehyde
Overview
Description
2-Chlorocinnamaldehyde is an organic compound with the molecular formula C9H7ClO. It is a derivative of cinnamaldehyde, where a chlorine atom is substituted at the second position of the benzene ring. This compound is known for its yellow crystalline appearance and strong aroma. It is primarily used in the synthesis of various organic compounds and has applications in the food, perfume, and cosmetics industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorocinnamaldehyde is typically synthesized by the chlorination of cinnamaldehyde. The reaction involves the introduction of chlorine gas to cinnamaldehyde under controlled conditions. The reaction can be carried out at room temperature or under heating conditions to facilitate the process. The product is then purified through distillation .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar chlorination process. The reaction is scaled up, and the conditions are optimized to ensure high yield and purity. The use of advanced distillation techniques helps in obtaining the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorocinnamaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-chlorocinnamic acid.
Reduction: Reduction of this compound can yield 2-chlorocinnamyl alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 2-Chlorocinnamic acid.
Reduction: 2-Chlorocinnamyl alcohol.
Substitution: Various substituted cinnamaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chlorocinnamaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have shown its potential as a fungicide and bactericide.
Medicine: Research indicates its use as a tyrosinase inhibitor, which could be beneficial in treating hyperpigmentation disorders.
Industry: It is used in the formulation of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 2-Chlorocinnamaldehyde involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition can reduce melanin production, making it useful in treating hyperpigmentation .
Comparison with Similar Compounds
- 2-Chlorocinnamic acid
- 2-Chlorocinnamyl alcohol
- 2-Chlorocinnamoyl chloride
- 2-Chlorochalcone
Comparison: 2-Chlorocinnamaldehyde is unique due to its aldehyde functional group, which allows it to participate in a variety of chemical reactions, such as oxidation and reduction, that are not possible with its acid or alcohol counterparts. Its strong aroma also makes it particularly valuable in the fragrance industry .
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)prop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-7H/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBCDXOKFIDHNS-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031046 | |
Record name | 2-Chlorocinnamaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001031046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1794-45-2 | |
Record name | 2-Chlorocinnamaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001794452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorocinnamaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001031046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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